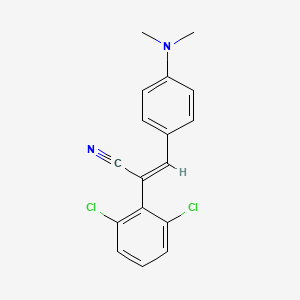

2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile

CAS No.: 7496-19-7

Cat. No.: VC16160566

Molecular Formula: C17H14Cl2N2

Molecular Weight: 317.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7496-19-7 |

|---|---|

| Molecular Formula | C17H14Cl2N2 |

| Molecular Weight | 317.2 g/mol |

| IUPAC Name | (Z)-2-(2,6-dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |

| Standard InChI | InChI=1S/C17H14Cl2N2/c1-21(2)14-8-6-12(7-9-14)10-13(11-20)17-15(18)4-3-5-16(17)19/h3-10H,1-2H3/b13-10+ |

| Standard InChI Key | JXBOVEHPRDQCCG-JLHYYAGUSA-N |

| Isomeric SMILES | CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=C(C=CC=C2Cl)Cl |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)C=C(C#N)C2=C(C=CC=C2Cl)Cl |

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The compound’s systematic name, 2-(2,6-dichlorophenyl)-3-[4-(dimethylamino)phenyl]acrylonitrile, reflects its acrylonitrile backbone with two aromatic substituents. Its molecular formula is C₁₇H₁₄Cl₂N₂, with a molecular weight of 317.21 g/mol . The structure comprises:

-

A 2,6-dichlorophenyl group (electron-withdrawing substituents at positions 2 and 6 of the benzene ring).

-

A 4-(dimethylamino)phenyl group (electron-donating substituent at position 4 of the benzene ring).

Structural Comparison with Analogous Compounds

Similar acrylonitrile derivatives, such as 2-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]acrylonitrile (CAS 7496-18-6), share the same molecular formula but differ in chlorine substitution patterns . Isomeric variations significantly alter physicochemical properties; for example, the 2,4-dichloro isomer exhibits a melting point of 66–69°C , while the 2,6-dichloro variant’s melting point remains unreported but is hypothesized to differ due to steric and electronic effects .

Synthesis and Manufacturing Processes

Multi-Step Synthesis Pathways

The synthesis of chloro-substituted acrylonitriles typically involves acylation, etherification, and rearrangement reactions. A patent describing the production of 2,6-dichlorodiphenylamine outlines a three-step, one-pot reaction :

-

Acylation: Aniline reacts with chloroacetyl chloride in toluene to form 2-chloroacetanilide.

-

Etherification: 2,6-Dichlorophenol, sodium carbonate, and a quaternary ammonium salt phase-transfer catalyst (e.g., benzyltriethylammonium chloride) facilitate ether bond formation.

-

Rearrangement: Strong bases like NaOH or KOH induce a Hofmann rearrangement, yielding the final product .

Table 1: Optimized Reaction Conditions for Analogous Acrylonitrile Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acylation | Toluene, 88–90°C, 5 hours | 98–99 | >99.9 |

| Etherification | Phase-transfer catalyst, 85–95°C, 10–15 hours | 94–99 | 99.8–99.9 |

| Rearrangement | NaOH/KOH, reflux, 3–5 hours | 96–99 | 99.5–99.9 |

Role of Phase-Transfer Catalysts

Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) enhance reaction efficiency in non-polar solvents like toluene by shuttling ionic reactants between phases . This method reduces reaction times (<15 hours) and improves yields (>95%) compared to traditional methods .

Physicochemical Properties

Thermal Stability and Solubility

While direct data for the 2,6-dichloro isomer is sparse, analogs suggest:

-

Melting Point: Estimated at 70–75°C based on structural similarities to 2,4-dichloro derivatives .

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in toluene or dichloromethane .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at ~2,230 cm⁻¹ (C≡N stretch) and 1,600–1,500 cm⁻¹ (aromatic C=C) .

-

NMR: Expected signals include a singlet for dimethylamino protons (δ 2.8–3.0 ppm) and multiplets for aromatic protons (δ 6.8–7.5 ppm) .

Biological Activity and Applications

Pesticidal Activity

Acrylonitrile derivatives with dichlorophenyl and dimethylamino groups exhibit insecticidal and fungicidal properties. A patent highlights their efficacy against Plutella xylostella (diamondback moth) and Botrytis cinerea (gray mold), with EC₅₀ values <10 ppm . The electron-withdrawing chlorine atoms enhance binding to acetylcholine esterase, while the dimethylamino group improves lipid membrane permeability .

Table 2: Biological Activity of Selected Acrylonitrile Derivatives

Research Gaps and Future Directions

-

Synthetic Optimization: Develop solvent-free or green chemistry approaches to minimize toluene use .

-

Pharmacological Screening: Evaluate the 2,6-dichloro isomer’s efficacy against neglected tropical disease vectors (e.g., Trypanosoma cruzi).

-

Environmental Toxicology: Assess biodegradation pathways and bioaccumulation potential in aquatic ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume